molecular formula C20H23BrN2O3 B10939073 [4-(2-Bromobenzyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

[4-(2-Bromobenzyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

Cat. No.: B10939073
M. Wt: 419.3 g/mol
InChI Key: BIUSHKSDWKBUQQ-UHFFFAOYSA-N
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Description

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a 2-bromobenzyl group and a 2,3-dimethoxyphenyl group, making it a unique molecule with potential therapeutic applications.

Preparation Methods

The synthesis of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(2-BROMOBENZYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their biological activities and therapeutic potential. The uniqueness of 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern and the resulting biological properties.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-9-5-7-16(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-3-4-8-17(15)21/h3-9H,10-14H2,1-2H3

InChI Key

BIUSHKSDWKBUQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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